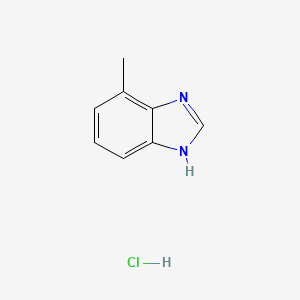

4-Methylbenzimidazole Hydrochloride

Overview

Description

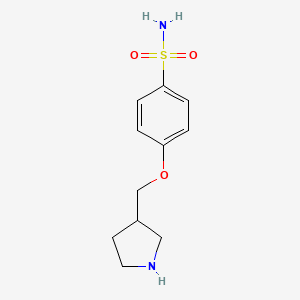

4-Methylbenzimidazole Hydrochloride is a chemical compound with the molecular formula C8H9ClN2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as this compound, typically involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in microdroplets . The reaction mechanism is acid-catalyzed, based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 168.63 .Scientific Research Applications

Agricultural Applications

4-Methylbenzimidazole derivatives, specifically carbendazim (methyl-2-benzimidazole carbamate), have been extensively utilized in agriculture. These compounds are key in the prevention and control of fungal diseases in plants. Innovations in this field include the development of solid lipid nanoparticles and polymeric nanocapsules as carriers for these fungicides, offering benefits like altered release profiles, reduced environmental toxicity, and enhanced transfer to the target site (Campos et al., 2015).

Biological Activities

Research into novel derivatives of 4-methylbenzimidazole has shown promising biological activities. These derivatives have been synthesized and evaluated for their antiglycation, antioxidant, and superoxide anion scavenging activities. Notably, certain compounds demonstrated superior effectiveness compared to standard drugs used in these applications, highlighting their potential in therapeutic contexts (Taha et al., 2014).

Ferroelectric and Antiferroelectric Properties

Benzimidazoles, including 4-methylbenzimidazole derivatives, exhibit intriguing properties such as above-room-temperature ferroelectricity and antiferroelectricity. This discovery is significant for the development of lead- and rare-metal-free ferroelectric devices, as these materials can be electrically switchable in the crystalline state through proton tautomerization. The ability to maintain ferroelectricity at high temperatures expands their potential applications in various electronic devices (Horiuchi et al., 2012).

Corrosion Inhibition

4-Methylbenzimidazole and its derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) indicated that these compounds are effective in preventing corrosion, particularly in the context of mild steel in acidic environments. The theoretical findings align well with experimental data, suggesting practical applications in industrial settings (Obot & Obi-Egbedi, 2010).

Mechanism of Action

Target of Action

4-Methylbenzimidazole Hydrochloride, like other benzimidazole derivatives, has been found to interact with several targets. These include Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.

Mode of Action

For instance, some benzimidazoles have been found to bind to the DNA minor groove, leading to changes in DNA structure . This interaction involves hydrophobic transfer of the binding agent from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their chemical structure and the specific biological system in which they are used .

Result of Action

Benzimidazole derivatives have been reported to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzimidazoles have been reported to act as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Future Directions

Properties

IUPAC Name |

4-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQFLDSYLAAGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

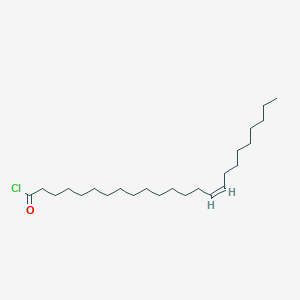

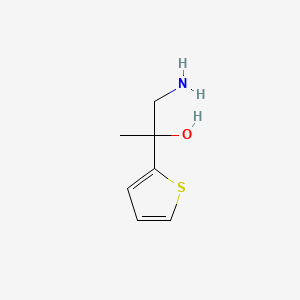

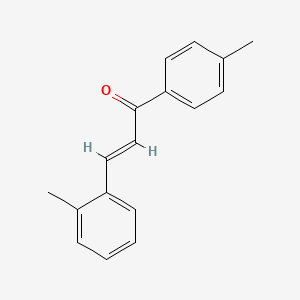

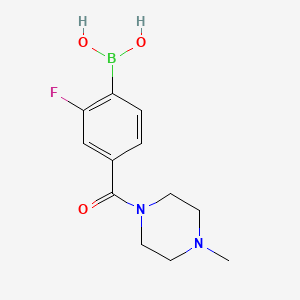

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B3103955.png)

![ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B3104022.png)